Cas no 827-94-1 (2,6-Dibromo-4-nitroaniline)

2,6-Dibromo-4-nitroaniline is a brominated nitroaniline derivative with the molecular formula C₆H₄Br₂N₂O₂. This compound is characterized by its high purity and stability, making it suitable for use as an intermediate in organic synthesis, particularly in the production of dyes, pigments, and agrochemicals. The presence of bromine and nitro groups enhances its reactivity, enabling selective functionalization in cross-coupling reactions and other transformations. Its crystalline form ensures consistent handling and storage properties. Due to its well-defined structure, 2,6-Dibromo-4-nitroaniline is valued in research and industrial applications where precise chemical modifications are required. Proper safety measures should be observed due to its potential toxicity and irritant properties.
2,6-Dibromo-4-nitroaniline structure
2,6-Dibromo-4-nitroaniline structure
Product Name:2,6-Dibromo-4-nitroaniline
CAS No:827-94-1
MF:C6H4Br2N2O2
MW:295.916159629822
MDL:MFCD00007639
CID:40021
PubChem ID:13231
Update Time:2025-05-24

2,6-Dibromo-4-nitroaniline Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dibromo-4-nitroaniline
    • 2,6-Dibromo-4-nitroaniline Solution
    • (2,6-dibromo-4-nitrophenyl)amine
    • 1-amino-2,
    • 2,4,6-TRIBROMOANILINE
    • 2,5-BIS(TRIFLUOROMETHYL)PHENOL
    • 2,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID
    • 2,6-bibromo-4-nitroaniline
    • 2,6-Dibromo-4-nitroa
    • 2,6-dibromo-4-nitro-anilin
    • 2,6-dibromo-4-nitro-aniline
    • 2,6-dibromo-4-nitro-benzenamin
    • 2,6-dibromo-4-nitrobenzenamine
    • 2,6-dibromo-p-nitroaniline
    • 2,6-DIBROOMO-4-NITROANILINE
    • 4-Nitro-2,6-dibromoaniline
    • Benzenamine, 2,6-dibromo-4-nitro-
    • Aniline, 2,6-dibromo-4-nitro-
    • GWI915PON9
    • 2,6-dibromo-4-nitrophenylamine
    • YMZIFDLWYUSZCC-UHFFFAOYSA-N
    • 2,6-DIBROMO-4-NITRO-PHENYLAMINE
    • NSC38765
    • PubChem2330
    • DSSTox_CID_31146
    • DSSTox_GSID_52573
    • Aniline,6-dibromo-4-nitro-
    • KSC448A9P
    • Be
    • 2,6-Dibromo-4-nitrobenzenamine (ACI)
    • Aniline, 2,6-dibromo-4-nitro- (6CI, 7CI, 8CI)
    • NSC 38765
    • 2,6-Dibromo-4-nitroaniline, >=97%
    • NCGC00340450-01
    • 2,6-bis(bromanyl)-4-nitro-aniline
    • AC-11445
    • CAS-827-94-1
    • W-104160
    • A840445
    • Q27279324
    • AM20041215
    • SY016896
    • 3,3,5-TRIMETHYLCYCLOHEXYLACRYLATE
    • 2,6-DIBROMO-4-NITROANILINE [HSDB]
    • AF-407/03087010
    • HSDB 6072
    • FT-0610553
    • D2414
    • YMZIFDLWYUSZCC-UHFFFAOYSA-
    • AB01333345-02
    • 827-94-1
    • AKOS000118877
    • SCHEMBL219209
    • NCGC00357028-01
    • CHEMBL3560559
    • EN300-19547
    • 27-94-1
    • InChI=1/C6H4Br2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
    • AC1503
    • NSC-38765
    • Z104474184
    • DTXSID7052573
    • UNII-GWI915PON9
    • NS00004246
    • Benzenamine,6-dibromo-4-nitro-
    • Tox21_303713
    • MFCD00007639
    • DTXCID4031146
    • EINECS 212-577-8
    • STR06005
    • ALBB-026585
    • Benzenamine, 2,6dibromo4nitro
    • STK301825
    • BBL016008
    • Aniline, 2,6dibromo4nitro
    • DB-056658
    • MDL: MFCD00007639
    • Inchi: 1S/C6H4Br2N2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2
    • InChI Key: YMZIFDLWYUSZCC-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1C=C(Br)C(N)=C(Br)C=1)=O
    • BRN: 2110915

Computed Properties

  • Exact Mass: 293.86400
  • Monoisotopic Mass: 293.863953
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.2
  • Topological Polar Surface Area: 71.8

Experimental Properties

  • Color/Form: Not determined
  • Density: 2.2265 (rough estimate)
  • Melting Point: 206.0 to 209.0 deg-C
  • Boiling Point: 207°C (rough estimate)
  • Flash Point: 175.6℃
  • Refractive Index: 1.6220 (estimate)
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents, acids and acid chlorides, chloroformates.
  • PSA: 71.84000
  • LogP: 3.80640
  • Solubility: Not determined

2,6-Dibromo-4-nitroaniline Security Information

2,6-Dibromo-4-nitroaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,6-Dibromo-4-nitroaniline Pricemore >>

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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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2,6-Dibromo-4-nitroaniline Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Acetic acid ;  45 min, rt → 65 °C
1.2 Reagents: Bromine Solvents: Acetic acid ;  65 °C; 135 min, 65 °C
Reference
A Strategy towards the Multigram Synthesis of Uncommon Hexaarylbenzenes
Lungerich, Dominik; et al, Angewandte Chemie, 2016, 55(18), 5602-5605

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  cooled; 20 - 25 °C; 1 h, rt
Reference
Features of molecular bromination of aromatic amines
Salahov, M. S.; et al, Azerbaidzhanskii Khimicheskii Zhurnal, 2014, (3), 22-27

Production Method 3

Reaction Conditions
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ;  20 - 25 °C; 1 h, rt
Reference
Effect of structural factors and solvent nature in bromination of anilines
Bagmanov, B. T., Russian Journal of Applied Chemistry, 2009, 82(9), 1570-1576

Production Method 4

Reaction Conditions
1.1 Reagents: Hydrogen peroxide ,  Potassium bromide Catalysts: Polyacrylonitrile (dioxo(peroxo)molybdenum bonded) ,  Molybdenum oxide peroxide (MoO2(O2)), (T-4)- (polyacrylonitrile-anchored) Solvents: Acetonitrile ,  Water ;  1 h, rt
Reference
Polymer-anchored peroxo compounds of molybdenum and tungsten as efficient and versatile catalysts for mild oxidative bromination
Boruah, Jeena Jyoti; et al, Polyhedron, 2013, 52, 246-254

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium persulfate ,  Silver nitrate ,  Oxygen Solvents: Acetonitrile ;  6 h, reflux; reflux → rt
1.2 Reagents: Water ;  rt
2.1 Reagents: N-Bromosuccinimide Catalysts: Palladium diacetate ,  Copper(II) triflate Solvents: 1,2-Dichloroethane ;  3 h, reflux
Reference
Nitration of N-acetyl anilides using silver(I) nitrate/persulfate combination
Sanjeam, Hathaichanok; et al, Synthetic Communications, 2022, 52(9-10), 1279-1289

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium bromide ,  Sodium bromate Solvents: Dichloromethane ,  Water ;  2 h, 25 - 40 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  60 min, rt; 40 - 60 min, rt
Reference
Eco-friendly and versatile brominating reagent prepared from a liquid bromine precursor
Adimurthy, Subbarayappa; et al, Green Chemistry, 2006, 8(10), 916-922

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Ethanol ;  rt; rt → 60 °C; 3 h, 60 °C → reflux
Reference
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents
Shao, Hao ; et al, European Journal of Medicinal Chemistry, 2021, 214,

Production Method 8

Reaction Conditions
Reference
Synthesis of azo dyes based on α-naphthol-formaldehyde oligomer and their application on textile fibres
Naik, A. P.; et al, Iranian Polymer Journal, 2001, 10(1), 15-20

Production Method 9

Reaction Conditions
1.1 Catalysts: Copper sulfate Solvents: Acetonitrile ,  Water ;  15 min, 25 °C
1.2 Reagents: Sodium bromide ,  Sodium persulfate ;  15 min, 7 °C; 2 h, 7 °C; 22 h, 25 °C
1.3 Reagents: Sodium hydroxide ,  Sodium thiosulfate Solvents: Water ;  pH 9
Reference
A Practical Procedure for Regioselective Bromination of Anilines
Takahashi, Yusuke; et al, Synthesis, 2021, 53(10), 1828-1832

Production Method 10

Reaction Conditions
1.1 Reagents: Tetraethylammonium bromide ,  Vanadate(3-), dioxotetraperoxy[μ-(2-propenoato-κO:κO′)]di-, sodium (1:3), homopo… (resin bound) Solvents: Acetonitrile ,  Water ;  7 h, rt
Reference
Synthesis, characterization, reactivity and antibacterial activity of new peroxovanadium(V) complexes anchored to soluble polymers
Kalita, Diganta; et al, Reactive & Functional Polymers, 2008, 68(4), 876-890

Production Method 11

Reaction Conditions
1.1 Reagents: Benzenemethanaminium, N,N,N-trimethyl-, dichlorobromate(1-) (1:1) (polymer supported) Solvents: Dichloromethane ;  7 h, 20 - 25 °C
Reference
Polymer-supported ammonium dichlorobromide(I) reagent promoted halogenation of hydroxy and amino substituted aromatic compounds
Khan, Mohammad Asif Eqram; et al, Journal of the Bangladesh Chemical Society, 2009, 22(1), 55-65

Production Method 12

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Palladium diacetate ,  Copper(II) triflate Solvents: 1,2-Dichloroethane ;  3 h, reflux
Reference
Nitration of N-acetyl anilides using silver(I) nitrate/persulfate combination
Sanjeam, Hathaichanok; et al, Synthetic Communications, 2022, 52(9-10), 1279-1289

2,6-Dibromo-4-nitroaniline Raw materials

2,6-Dibromo-4-nitroaniline Preparation Products

2,6-Dibromo-4-nitroaniline Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:827-94-1)2,6-Dibromo-4-nitroaniline
Order Number:sfd15901
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:827-94-1)2,6-Dibromo-4-Nitro Aniline
Order Number:LE229;LE17624;LE25423334
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:38
Price ($):discuss personally
Email:18501500038@163.com

Additional information on 2,6-Dibromo-4-nitroaniline

Comprehensive Overview of 2,6-Dibromo-4-nitroaniline (CAS No. 827-94-1): Properties, Applications, and Industry Insights

2,6-Dibromo-4-nitroaniline (CAS No. 827-94-1) is a halogenated nitroaromatic compound widely recognized for its unique chemical properties and versatile applications. This yellow crystalline solid belongs to the class of brominated aniline derivatives, which are increasingly studied for their role in organic synthesis and specialty chemical manufacturing. With a molecular formula of C6H4Br2N2O2, this compound has garnered attention in recent years due to its potential as a building block for agrochemicals and dye intermediates.

The compound's structure features two bromine atoms at the 2- and 6-positions and a nitro group at the 4-position of the aniline ring, creating distinct electronic effects that influence its reactivity. Researchers have explored its use in cross-coupling reactions, a hot topic in green chemistry, where it serves as a precursor for more complex molecules. Recent publications highlight its utility in palladium-catalyzed transformations, aligning with the growing demand for sustainable synthetic methodologies.

From an industrial perspective, 2,6-Dibromo-4-nitroaniline has found niche applications in the production of high-performance pigments and optical materials. Its ability to impart lightfastness and thermal stability makes it valuable for coatings exposed to harsh environments. Manufacturers have optimized purification techniques to achieve >98% purity, addressing the pharmaceutical industry's stringent requirements for fine chemical intermediates.

Environmental and safety considerations remain crucial when handling this compound. While not classified as hazardous under standard regulations, proper personal protective equipment (PPE) including nitrile gloves and chemical goggles is recommended during laboratory use. Storage guidelines suggest keeping the material in amber glass containers at controlled temperatures to prevent degradation, a practice that aligns with modern chemical stewardship principles.

The analytical characterization of 827-94-1 typically involves HPLC analysis, mass spectrometry, and NMR spectroscopy. Recent advancements in process analytical technology (PAT) have enabled real-time monitoring of its synthesis, reducing batch variability. These quality control measures respond to the pharmaceutical industry's emphasis on Quality by Design (QbD) frameworks.

Market trends indicate growing demand for brominated specialty chemicals, with 2,6-Dibromo-4-nitroaniline benefiting from this trajectory. Industry reports project a compound annual growth rate (CAGR) of 4-6% through 2028, driven by applications in electronic materials and advanced coatings. Suppliers have adapted to global supply chain challenges by implementing dual-sourcing strategies and maintaining strategic stockpiles of key intermediates.

Research continues to uncover novel applications for this compound. Recent patent literature describes its incorporation into metal-organic frameworks (MOFs) for gas storage applications and as a ligand in catalytic systems for carbon-carbon bond formation. These developments position 827-94-1 as a compound of interest in emerging green chemistry initiatives and circular economy approaches to chemical manufacturing.

For researchers working with 2,6-Dibromo-4-nitroaniline, understanding its structure-activity relationships is essential. Computational chemistry studies using density functional theory (DFT) have provided insights into its electronic properties and potential reaction pathways. These theoretical approaches complement experimental work and accelerate the discovery of new applications for this versatile intermediate.

Quality standards for CAS 827-94-1 vary by application sector. While industrial-grade material may tolerate minor impurities, pharmaceutical-grade specifications often require rigorous control of genotoxic impurities and residual solvents. Leading manufacturers have implemented quality management systems compliant with ICH guidelines to meet these diverse requirements.

The future outlook for 2,6-Dibromo-4-nitroaniline appears promising as chemical innovation drives demand for specialized intermediates. Its combination of halogen functionality and nitro group reactivity creates opportunities in medicinal chemistry and materials science. As sustainable chemistry practices evolve, this compound may play a role in developing biodegradable materials and energy-efficient processes, making it a subject of ongoing scientific and industrial interest.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:827-94-1)2,6-Dibromo-4-nitroaniline
sfd15901
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:827-94-1)2,6-Dibromo-4-Nitro Aniline
LE229;LE17624;LE25423334
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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